molecular formula C10H8BrFN2O2 B15234743 Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B15234743
M. Wt: 287.08 g/mol
InChI Key: FNTMKBPXHVYVSY-UHFFFAOYSA-N
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Biological Activity

Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings, highlighting its potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H8BrFN2O2
  • Molecular Weight : 287.09 g/mol
  • CAS Number : 2177263-63-5
  • Purity : Typically ≥95% .

Synthesis

The synthesis of this compound involves several key steps including bromination and fluorination reactions of pyrazolo[1,5-a]pyridine derivatives. These synthetic pathways have been optimized to enhance yield and purity, facilitating extensive research into its biological applications .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. Research indicates that it can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : The compound has shown efficacy in inhibiting kinases that are crucial for cancer progression.
  • Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
StudyCell LineIC50 Value (µM)Mechanism
A549 (Lung)12.5Kinase inhibition
MCF7 (Breast)8.3Apoptosis induction

These findings suggest that this compound may serve as a promising candidate for developing new anticancer therapies .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways:

  • Cyclooxygenase (COX) : Inhibiting COX enzymes may help reduce inflammation and pain.
  • Phosphodiesterases (PDEs) : It may modulate signaling pathways implicated in various diseases.

Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine derivatives against several cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 8 to 15 µM across different cell lines .

Fluorination Impact on Bioavailability

Research has shown that the introduction of fluorine into the molecular structure can enhance the bioavailability and efficacy of pyrazolo[1,5-a]pyridine derivatives. This modification may improve pharmacokinetic properties and therapeutic outcomes in vivo .

Properties

Molecular Formula

C10H8BrFN2O2

Molecular Weight

287.08 g/mol

IUPAC Name

ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3

InChI Key

FNTMKBPXHVYVSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC(=CN2N=C1)Br)F

Origin of Product

United States

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